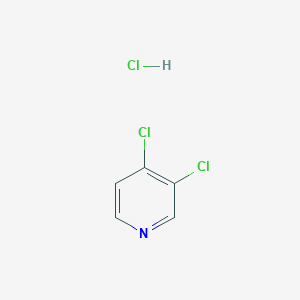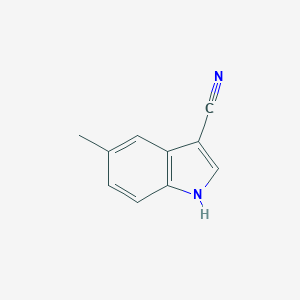
5-Metil-1H-indol-3-carbonitrilo
Descripción general
Descripción
YKL-05-124 es un inhibidor potente y selectivo de la cinasa dependiente de ciclina 7 (CDK7). Este compuesto ha ganado una atención significativa debido a su capacidad para inducir el arresto del ciclo celular e inhibir la expresión génica impulsada por la familia E2F de factores de transcripción. YKL-05-124 es particularmente notable por su alta selectividad para CDK7 sobre otras cinasas dependientes de ciclina, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
YKL-05-124 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar el papel de CDK7 en varias vías y reacciones químicas.
Biología: Ayuda a comprender la regulación del ciclo celular y el papel de CDK7 en la expresión génica.
Medicina: Investigado por su potencial como agente terapéutico en el tratamiento del cáncer debido a su capacidad para inducir el arresto del ciclo celular e inhibir el crecimiento tumoral.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a CDK7.
Mecanismo De Acción
YKL-05-124 ejerce sus efectos inhibiendo selectivamente CDK7, un regulador clave del ciclo celular y la transcripción. Al unirse de forma covalente al sitio activo de CDK7, YKL-05-124 evita la fosforilación de los objetivos aguas abajo, lo que lleva al arresto del ciclo celular y la inhibición de la expresión génica impulsada por E2F. Este mecanismo es particularmente efectivo en las células cancerosas, donde la actividad de CDK7 a menudo está desregulada .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de YKL-05-124 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave generalmente incluyen:
Formación de la estructura central: Esto implica la construcción del andamiaje central a través de una serie de reacciones de condensación y ciclación.
Funcionalización: Introducción de varios grupos funcionales para mejorar la actividad y selectividad del compuesto. Esto puede implicar reacciones de halogenación, alquilación o acilación.
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía o destilación para lograr el nivel de pureza deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para YKL-05-124 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar técnicas de purificación eficientes para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
YKL-05-124 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Esto implica reemplazar un grupo funcional por otro, lo que puede ser útil para modificar las propiedades del compuesto.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como los haluros de alquilo o los cloruros de acilo.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir un derivado de cetona o aldehído, mientras que la sustitución podría introducir nuevos grupos funcionales que mejoran la actividad o selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
THZ1: Otro inhibidor de CDK7 con un mecanismo de acción similar pero diferentes perfiles de selectividad y potencia.
SNS-032: Un inhibidor de CDK más amplio que se dirige a múltiples cinasas dependientes de ciclina, incluidas CDK2, CDK7 y CDK9.
Flavopiridol: Un inhibidor de pan-CDK con actividad contra CDK1, CDK2, CDK4, CDK6 y CDK9.
Singularidad de YKL-05-124
YKL-05-124 destaca por su alta selectividad para CDK7 sobre otras cinasas dependientes de ciclina. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico. Además, su unión irreversible a CDK7 asegura una inhibición prolongada, lo que puede ser ventajoso en entornos terapéuticos .
Propiedades
IUPAC Name |
5-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYBYFWPOTTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598984 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-13-6 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

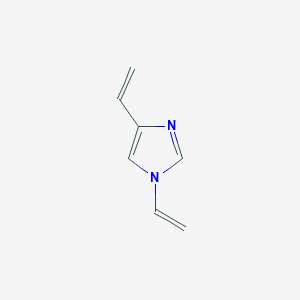
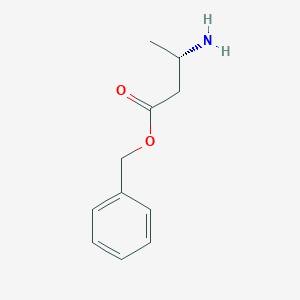
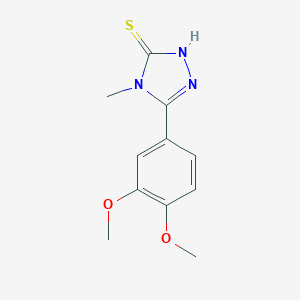
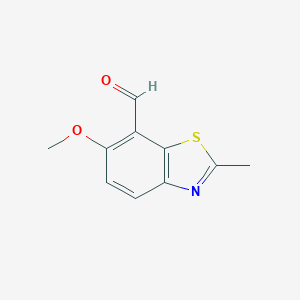
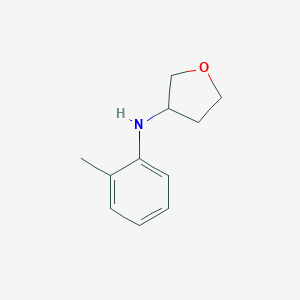
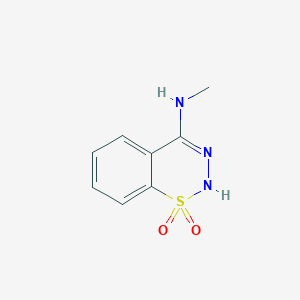

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
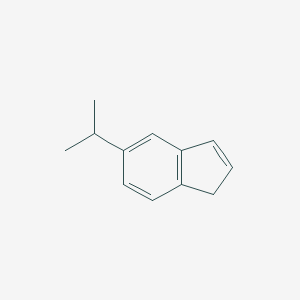

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
